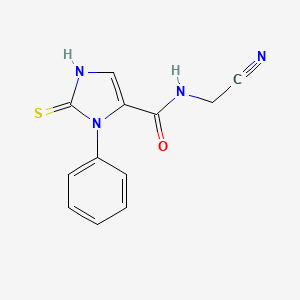
N-(cyanomethyl)-1-phenyl-2-sulfanyl-1H-imidazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyanomethyl)-1-phenyl-2-sulfanyl-1H-imidazole-5-carboxamide is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a cyanomethyl group, a phenyl ring, a sulfanyl group, and a carboxamide group attached to the imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-1-phenyl-2-sulfanyl-1H-imidazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 1-phenyl-2-sulfanyl-1H-imidazole-5-carboxamide with cyanomethyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the cyanomethyl group is introduced to the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as microwave irradiation to enhance reaction rates and efficiency. The reaction is typically carried out in a solvent system like methanol or ethanol, with bases such as sodium carbonate or triethylamine to facilitate the nucleophilic substitution.
化学反应分析
Types of Reactions
N-(cyanomethyl)-1-phenyl-2-sulfanyl-1H-imidazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
N-(cyanomethyl)-1-phenyl-2-sulfanyl-1H-imidazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of N-(cyanomethyl)-1-phenyl-2-sulfanyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The cyanomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The sulfanyl group can undergo redox reactions, affecting cellular redox balance.
相似化合物的比较
Similar Compounds
N-(cyanomethyl)-1-phenyl-2-sulfanyl-1H-imidazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.
N-(cyanomethyl)-1-phenyl-2-sulfanyl-1H-imidazole-3-carboxamide: Another positional isomer with distinct chemical properties.
N-(cyanomethyl)-1-phenyl-2-sulfanyl-1H-imidazole-2-carboxamide: Positional isomer with potential differences in reactivity and applications.
Uniqueness
N-(cyanomethyl)-1-phenyl-2-sulfanyl-1H-imidazole-5-carboxamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the cyanomethyl group at the 5-position of the imidazole ring distinguishes it from other isomers and can lead to unique interactions in chemical and biological systems.
属性
IUPAC Name |
N-(cyanomethyl)-3-phenyl-2-sulfanylidene-1H-imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c13-6-7-14-11(17)10-8-15-12(18)16(10)9-4-2-1-3-5-9/h1-5,8H,7H2,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHQDWILVGJETJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CNC2=S)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]propanamide](/img/structure/B2670295.png)
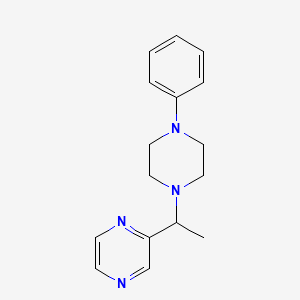
![3-Cyclopropyl-1-{1-[(5-ethylthiophen-2-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2670297.png)
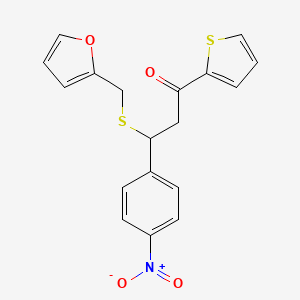
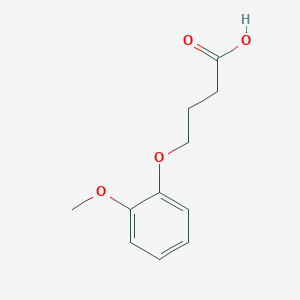
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2670301.png)
![1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2670302.png)
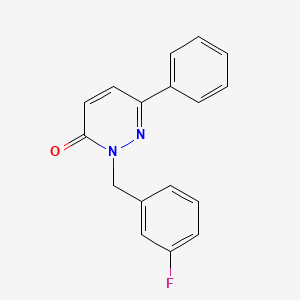
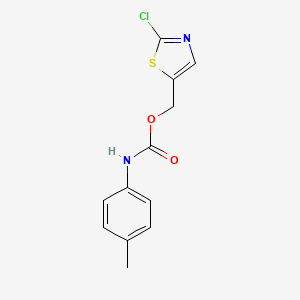
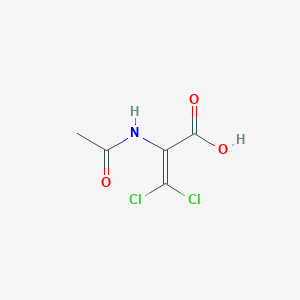
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2670312.png)
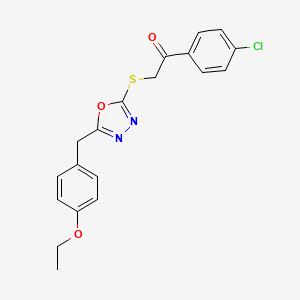
![rac-1-(prop-2-enoyl)-N-[(2R,4R)-2-(pyridin-2-yl)oxan-4-yl]piperidine-4-carboxamide](/img/structure/B2670317.png)
![N-(2-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2670318.png)
